molecular formula C14H9NO3 B8696728 1-Amino-2-hydroxyanthra-9,10-quinone

1-Amino-2-hydroxyanthra-9,10-quinone

Cat. No. B8696728
M. Wt: 239.23 g/mol
InChI Key: PZHGBWKPRMYCEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04235789

Procedure details

The progress of the bromination may be followed by thin layer chromatography or high pressure liquid chromatography so as to insure that the byproducts, 1-amino-2-bromoanthraquinone and 1-amino-4-bromoanthraquinone, represent less than 1% of the product mixture. This is essential, since hydroxylation of these two products results in 1-amino-2-hydroxyanthraquinone and 1-amino-4-hydroxyanthraquinone respectively. Both products are isolated along with the desired 1-amino-2-bromo-4-hydroxyanthraquinone and therefore give rise to a product with unsatisfactory quality.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[CH:5]=[CH:4][C:3]=1[Br:18].NC1C2C(=[O:34])C3C(=CC=CC=3)C(=O)C=2C(Br)=CC=1.NC1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C(O)=CC=1>NC1C2C(=O)C3C(=CC=CC=3)C(=O)C=2C=CC=1O>[NH2:1][C:2]1[C:15]2[C:14](=[O:16])[C:13]3[C:8](=[CH:9][CH:10]=[CH:11][CH:12]=3)[C:7](=[O:17])[C:6]=2[C:5]([OH:34])=[CH:4][C:3]=1[Br:18]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)Br
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)Br
Step Three
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=CC=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
NC1=C(C=CC=2C(C3=CC=CC=C3C(C12)=O)=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=C(C=C(C=2C(C3=CC=CC=C3C(C12)=O)=O)O)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.